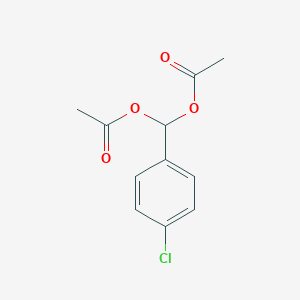
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. BDMC is a sulfonamide derivative that has shown promise in the treatment of various diseases, including cancer and inflammation. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a process that leads to programmed cell death. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide induces apoptosis and inhibits cell proliferation. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell survival. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been investigated for its potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in lab experiments is that it has been optimized for high yield and purity, making it suitable for use in scientific research. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide research. One area of focus could be on further elucidating the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide, which could lead to the development of more targeted therapies. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide could also be studied in combination with other therapeutic agents to determine its potential as a synergistic therapy. Overall, the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide in scientific research are vast, and further investigation is warranted.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 5-hydroxymethyl-1,3-benzodioxole with 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride. This reaction produces the intermediate compound, which is then reacted with ammonia to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide exhibits anticancer activity by inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide has been investigated for its potential as an antibacterial agent.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H16BrNO5S |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-5-methoxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO5S/c1-10-5-12(17)14(21-2)7-16(10)24(19,20)18-8-11-3-4-13-15(6-11)23-9-22-13/h3-7,18H,8-9H2,1-2H3 |
InChI-Schlüssel |
DNSQINXBUAGFCB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
